molecular formula C15H21N5O4 B1204219 2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B1204219
M. Wt: 335.36 g/mol
InChI Key: SQMWSBKSHWARHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol is a purine nucleoside.

Scientific Research Applications

Receptor Agonist Applications

One of the applications of 2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol derivatives is as selective adenosine A2a receptor antagonists. These compounds are useful in the treatment of asthma and COPD due to their ability to inhibit cellular activation (Expert Opinion on Therapeutic Patents, 2000).

Enzyme Inhibition

This compound has also been synthesized and evaluated as an inhibitor of adenosine deaminase. Certain derivatives with amino or methylamino groups at the purine nucleus have been found to be effective in inhibiting this enzyme (Journal of Pharmaceutical Sciences, 1964).

Corrosion Inhibition

Interestingly, adenosine, a component of this compound, has been identified as an effective corrosion inhibitor for mild steel in hydrochloric acid solution. This application stems from its ability to inhibit both anodic and cathodic reactions, providing protective properties to the metal surface (Research on Chemical Intermediates, 2017).

Synthesis of Related Compounds

The synthesis of related compounds such as oxolane and oxime derivatives has been explored, which are significant for their potential cytotoxic properties against various cancer cell lines (Journal of Pharmaceutical Sciences, 1992). These syntheses have opened avenues for the exploration of new therapeutic agents.

Antiviral Applications

Certain derivatives have been synthesized with potential applications as HIV-1 antiviral agents. For instance, tetrazole oxathiolane nucleoside analogues have been created and evaluated for their efficacy against HIV-1 retrovirus (Nucleosides, Nucleotides & Nucleic Acids, 1992).

properties

IUPAC Name

2-[6-(cyclopentylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O4/c21-5-9-11(22)12(23)15(24-9)20-7-18-10-13(16-6-17-14(10)20)19-8-3-1-2-4-8/h6-9,11-12,15,21-23H,1-5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMWSBKSHWARHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>50.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID46500424
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[6-(Cyclopentylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol

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